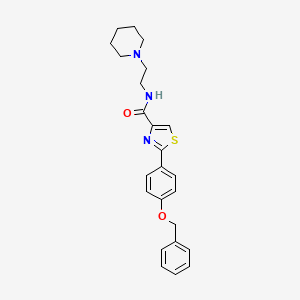
AChE-IN-52
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-52, also known as compound A6, is an acetylcholinesterase inhibitor. It has shown notable antitumor efficacy, particularly against breast cancer MCF-7 cells. This compound significantly impedes amino acid metabolism and curtails the migration of MCF-7 cells. Furthermore, this compound exerts its anticancer effects by modulating Best1 and HIST1H2BJ .
Méthodes De Préparation
The synthetic routes and reaction conditions for AChE-IN-52 involve the radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese (III) acetate. The compounds obtained are characterized by spectroscopic methods . Industrial production methods for this compound are not widely documented, but typically involve similar synthetic routes optimized for large-scale production.
Analyse Des Réactions Chimiques
AChE-IN-52 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
AChE-IN-52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition.
Biology: Investigated for its effects on amino acid metabolism and cell migration.
Medicine: Explored for its potential as an anticancer agent, particularly against breast cancer.
Mécanisme D'action
AChE-IN-52 exerts its effects by inhibiting acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
AChE-IN-52 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. These compounds also inhibit acetylcholinesterase but differ in their chemical structures and specific mechanisms of action. This compound is unique in its notable antitumor efficacy and its ability to modulate specific molecular targets like Best1 and HIST1H2BJ .
Similar compounds include:
Donepezil: A reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia.
Galantamine: A reversible competitive acetylcholinesterase inhibitor used in the treatment of mild to moderate Alzheimer’s disease.
Propriétés
Formule moléculaire |
C24H27N3O2S |
|---|---|
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
2-(4-phenylmethoxyphenyl)-N-(2-piperidin-1-ylethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c28-23(25-13-16-27-14-5-2-6-15-27)22-18-30-24(26-22)20-9-11-21(12-10-20)29-17-19-7-3-1-4-8-19/h1,3-4,7-12,18H,2,5-6,13-17H2,(H,25,28) |
Clé InChI |
VWNUTZGOQPRDAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCNC(=O)C2=CSC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


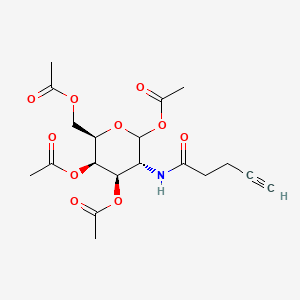

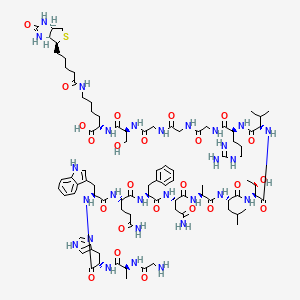
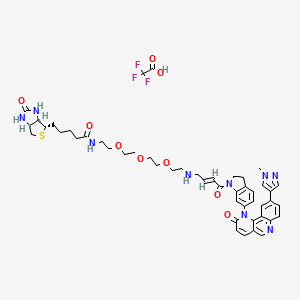
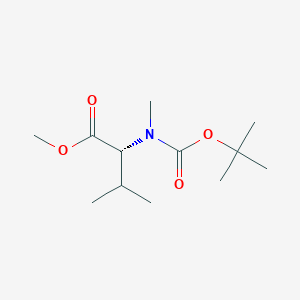
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)

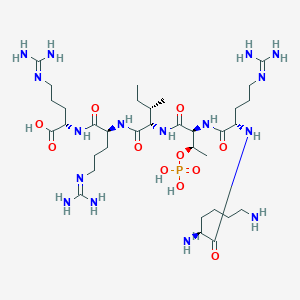
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
